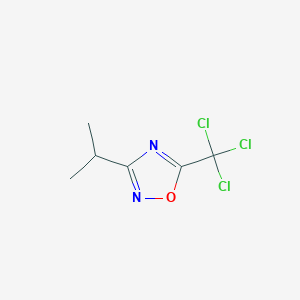

3-Isopropyl-5-(trichloromethyl)-1,2,4-oxadiazole

描述

Table 1: Historical Milestones in 1,2,4-Oxadiazole Development

| Year | Milestone | Contributors | Significance |

|---|---|---|---|

| 1884 | First synthesis | Tiemann and Krüger | Discovery of 1,2,4-oxadiazole heterocycle |

| 1940s | Biological activity studies | Various researchers | Recognition of therapeutic potential |

| 1960s | Photochemical rearrangements | Multiple groups | Understanding of reactivity patterns |

| 1969 | Antimicrobial applications | Breuer | First systematic biological evaluation |

Structural Significance of Trichloromethyl and Isopropyl Substituents

The structural features of 3-Isopropyl-5-(trichloromethyl)-1,2,4-oxadiazole are defined by two distinct substituents that impart contrasting electronic properties to the heterocyclic core. The trichloromethyl group represents one of the most potent electron-withdrawing substituents in organic chemistry, while the isopropyl group provides steric bulk and modest electron-donating character through hyperconjugation.

The trichloromethyl group demonstrates significant electron-withdrawing properties due to the high electronegativity of the three chlorine atoms. The trichloromethyl group is a meta-directing group because it withdraws electron density from the ring, making the meta position more favorable for electrophilic attack compared to the ortho and para positions. This electron-withdrawing character is manifested through a strong negative inductive effect, which decreases electron density throughout the molecular framework.

The synthesis of this compound can be accomplished through several methods, with cyclization reactions representing a common approach involving the reaction of isopropyl hydrazine with carbonyl compounds, followed by cyclization processes that incorporate trichloromethyl groups. The molecular structure features one oxygen atom and two nitrogen atoms within the five-membered ring, which contributes to its reactivity and potential applications.

The trichloromethyl functionality exhibits distinctive behavior in chemical reactions, particularly regarding halogen bond-type non-covalent interactions. Sigma-holes are shown to promote the electrophilic behavior of chlorine atoms in a trichloromethyl group when bound to an electron-withdrawing moiety. This characteristic enables unique reactivity patterns, including the potential for chlorine atom abstraction under specific conditions.

The isopropyl substituent provides significant steric influence while contributing modest electron-donating properties through hyperconjugation and inductive effects. The branched alkyl structure creates a substantial steric profile that can influence both the reactivity and conformational preferences of the molecule. This combination of electronic and steric effects makes the isopropyl group a valuable structural element in drug design and materials applications.

Table 2: Electronic and Steric Properties of Substituents

| Substituent | Electronic Effect | Magnitude | Steric Parameter | Primary Influence |

|---|---|---|---|---|

| Trichloromethyl | Electron-withdrawing | Strong (-I) | Moderate bulk | Electronic withdrawal |

| Isopropyl | Electron-donating | Weak (+I, +H) | High bulk | Steric hindrance |

Positional Isomerism in Oxadiazole Systems

The oxadiazole family encompasses four distinct positional isomers, each characterized by different arrangements of nitrogen and oxygen atoms within the five-membered ring structure. There are four isomers of oxadiazole: 1,2,3-oxadiazole, 1,2,4-oxadiazole, 1,2,5-oxadiazole (furazan), and 1,3,4-oxadiazole. Each isomer exhibits unique chemical and biological properties that influence their applications in medicinal chemistry and materials science.

Nitrogen atoms are present in oxadiazole ring at different positions and based on the position there are four different possible isomers of oxadiazole such as 1,2,3-oxadiazole, 1,2,5-oxadiazole, 1,3,4-oxadiazole and 1,2,4-oxadiazole. The positional arrangement of heteroatoms significantly influences the electronic distribution, reactivity patterns, and stability of each isomer.

The 1,2,4-oxadiazole isomer, which forms the core structure of this compound, demonstrates particular characteristics that distinguish it from other oxadiazole variants. In the class of five-membered heterocyclic systems, 1,2,4-oxadiazole is among the least aromatic with an index of aromaticity equal to 39 or 48. This reduced aromaticity contributes to the high tendency of 1,2,4-oxadiazoles to rearrange into other, more stable, heterocycles.

The thermal and photochemical reactivity of 1,2,4-oxadiazoles results from several structural features: the labile oxygen-nitrogen bond, the electrophilic character of carbon atoms at positions 3 and 5, the nucleophilic or weakly basic character of the pyridine-like nitrogen at position 4, the ambiphilic character of nitrogen at position 2, the ability of the ring oxygen to act as a good internal leaving-group, and the presence of side-chains which might be involved in intramolecular rearrangements.

Among the oxadiazole isomers, the greatest scientific interest has historically been focused on 1,3,4-oxadiazoles due to their high importance in pharmaceutical industry, drug discovery, scintillating materials, and dyestuff industry. However, 1,2,4-oxadiazoles have gained increasing attention in recent years due to their unique bioisosteric properties and unusually wide spectrum of biological activities.

The 1,2,3-oxadiazole isomer presents unique challenges due to its instability and tendency for ring-opening, resulting in substituted diazomethane formation, making this isomer the least explored among the oxadiazole family. In contrast, 1,2,5-oxadiazole derivatives have found application mainly as High Energy Density Materials and biologically active compounds with cytotoxic properties.

Table 3: Comparative Properties of Oxadiazole Isomers

| Isomer | Stability | Primary Applications | Aromatic Character | Key Features |

|---|---|---|---|---|

| 1,2,3-Oxadiazole | Low | Limited research | Low | Ring-opening tendency |

| 1,2,4-Oxadiazole | Moderate | Drug discovery, materials | Low-moderate | Bioisosteric properties |

| 1,2,5-Oxadiazole | High | Energetic materials | Moderate | High energy density |

| 1,3,4-Oxadiazole | High | Pharmaceuticals, materials | High | Broad biological activity |

The structural positioning of heteroatoms in this compound places the isopropyl group at position 3 and the trichloromethyl group at position 5, creating an asymmetric substitution pattern that influences both the electronic properties and potential reactivity of the molecule. This specific arrangement allows for complementary electronic effects, with the electron-withdrawing trichloromethyl group balancing the modest electron-donating character of the isopropyl substituent.

属性

IUPAC Name |

3-propan-2-yl-5-(trichloromethyl)-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7Cl3N2O/c1-3(2)4-10-5(12-11-4)6(7,8)9/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLZBSAZGBAZSOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NOC(=N1)C(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7Cl3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50679048 | |

| Record name | 3-(Propan-2-yl)-5-(trichloromethyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50679048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1199-49-1 | |

| Record name | 3-(Propan-2-yl)-5-(trichloromethyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50679048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Isopropyl-5-(trichloromethyl)-1,2,4-oxadiazole typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of a suitable hydrazide with a trichloromethyl ketone in the presence of a dehydrating agent. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

化学反应分析

Types of Reactions: 3-Isopropyl-5-(trichloromethyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxadiazole derivatives.

Reduction: Reduction reactions can lead to the formation of less oxidized forms of the compound.

Substitution: The trichloromethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxadiazole derivatives, while substitution reactions can introduce different functional groups into the molecule.

科学研究应用

Oxadiazoles, including 3-ITMO, are known for their diverse biological activities. Research indicates that compounds with oxadiazole moieties can exhibit:

- Antibacterial Properties : Compounds similar to 3-ITMO have shown significant antibacterial activity against various pathogens. The trichloromethyl group enhances this activity, making it a candidate for further investigation in antimicrobial research .

- Antifungal Activity : The compound's structure suggests potential efficacy against fungal infections. Studies have indicated that oxadiazoles can serve as effective antifungal agents, which may extend to 3-ITMO .

- Antitumor Activity : Preliminary findings suggest that 3-ITMO may induce apoptosis in cancer cells. Specifically, compounds with similar structures have been identified as caspase activators, which are crucial in programmed cell death pathways relevant to cancer treatment .

Material Science

The unique properties of chlorinated compounds like 3-ITMO make them interesting for material science applications:

- Flame Retardants : Chlorinated compounds are often used in developing flame-retardant materials due to their ability to inhibit combustion processes. Further research is needed to assess whether 3-ITMO can be effectively utilized in this capacity.

- Functional Materials : The compound's reactivity could be harnessed for creating new functional materials with specific properties tailored for industrial applications.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study demonstrated that oxadiazole derivatives exhibited dose-dependent antimicrobial activity against various bacterial strains. The findings suggest that modifications to the oxadiazole structure can significantly impact their effectiveness as antimicrobial agents .

- Cancer Treatment Potential : Research has highlighted the role of oxadiazoles as apoptosis inducers in drug-resistant cancer cells. Compounds similar to 3-ITMO have shown promise in overcoming resistance mechanisms in breast and prostate cancers, indicating potential therapeutic applications .

作用机制

The mechanism by which 3-Isopropyl-5-(trichloromethyl)-1,2,4-oxadiazole exerts its effects involves interactions with specific molecular targets. The oxadiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The trichloromethyl group may also play a role in the compound’s reactivity and binding affinity.

相似化合物的比较

Key Observations :

- Electron-Withdrawing Groups (EWGs) : The trichloromethyl group in the target compound increases electrophilicity compared to methyl or aryl groups, making it reactive toward nucleophiles (e.g., amines) .

- Steric Effects : Bulky substituents like isopropyl or piperidinyl may hinder ring planarity, affecting binding to enzymatic pockets .

Comparison :

- The target compound’s synthesis leverages trichloromethyl groups as intermediates for further functionalization, whereas thiazole-tethered analogs require coupling agents like EDC·HCl .

- Fluorinated derivatives (e.g., 3-(2-fluorophenyl)) are synthesized via cyclocondensation under milder conditions compared to trichloromethyl analogs .

Antifungal/Nematicidal Activity

- Target Compound: Limited direct data, but trichloromethyl groups in 1,2,4-oxadiazoles are associated with nematicidal activity (e.g., >60% mortality at 100 ppm in Meloidogyne incognita) .

- Analog : 3-(4-Trifluoromethylphenyl)-5-cyclopropylpyrazolyl oxadiazole exhibits IC₅₀ = 8.2 µM against Fusarium graminearum, outperforming carbendazim (IC₅₀ = 12.4 µM) .

Enzyme Inhibition

- Acetylcholinesterase (AChE) : Substitution at R1/R2 positions (e.g., thiol or aryl groups) enhances AChE inhibition. The target compound’s trichloromethyl group may confer moderate activity compared to 5-mercapto-3-aryl analogs (IC₅₀ = 1.8–4.3 µM) .

- Carbonic Anhydrase: Novel 1,2,4-oxadiazoles show binding energies of −8.2 to −9.6 kcal/mol, rivaling acetazolamide (−9.1 kcal/mol), but the trichloromethyl analog’s activity remains unexplored .

Cytotoxic Activity

- Triazole-thiol derivatives (e.g., [1,2,4]triazole-3-thiol) exhibit IC₅₀ = 3.7 µM against HCT-116 colon carcinoma cells, surpassing the target compound’s unmodified analogs .

生物活性

3-Isopropyl-5-(trichloromethyl)-1,2,4-oxadiazole (commonly referred to as 3-ITMO) is a heterocyclic compound that has garnered attention for its potential biological activities. This article delves into the compound's synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 3-ITMO is C₆H₇Cl₃N₂O, with a molecular weight of approximately 229.49 g/mol. Its structure features an oxadiazole ring with a trichloromethyl group at the 5-position and an isopropyl group at the 3-position. The presence of electronegative chlorine atoms enhances its reactivity and biological activity.

Biological Activities

Research indicates that oxadiazoles, including 3-ITMO, exhibit a wide range of biological activities:

- Antimicrobial Activity : The compound has shown promising results in inhibiting various microbial strains. The trichloromethyl group is particularly noted for enhancing its antimicrobial properties.

- Antifungal Activity : Studies suggest that 3-ITMO exhibits antifungal effects against several pathogenic fungi. Its structural characteristics may contribute to its efficacy as a fungicide.

- Antitumor Activity : Preliminary studies have indicated potential antitumor properties, although specific data on 3-ITMO is limited compared to other oxadiazole derivatives.

The biological activity of 3-ITMO is believed to stem from its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The trichloromethyl group may also influence the compound's reactivity and binding affinity to biological targets.

Synthesis Methods

The synthesis of 3-ITMO typically involves the reaction of appropriate precursors under controlled conditions. One common method includes cyclization involving a hydrazide and a trichloromethyl ketone in the presence of a dehydrating agent. This process can be optimized for yield and purity in industrial applications.

Comparative Analysis with Related Compounds

To better understand the unique properties of 3-ITMO, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3-Chloromethyl-5-isopropyl-1,2,4-oxadiazole | Contains a chloromethyl group instead of trichloromethyl | Moderate antifungal activity |

| 3-Methyl-5-trichloromethyl-1,2,4-oxadiazole | Methyl substitution at position 3 | Antimicrobial properties |

| 3-Benzoyl-5-methyl-1,2,4-oxadiazole | Benzoyl group at position 3 | Antimicrobial and anti-inflammatory effects |

This table highlights how the combination of an isopropyl group and a trichloromethyl substituent in 3-ITMO enhances its potential biological activity compared to other derivatives.

Case Studies and Research Findings

- Antimicrobial Screening : In a study examining various oxadiazole derivatives, compounds similar to 3-ITMO were screened for antimicrobial efficacy against common pathogens. Results indicated significant inhibition rates, suggesting that modifications in substituents could enhance activity further .

- Antifungal Efficacy : Research focusing on the antifungal properties of oxadiazoles demonstrated that compounds with trichloromethyl groups exhibited superior effectiveness against fungal strains such as Candida and Aspergillus. The study concluded that these compounds could serve as potential antifungal agents .

- Antitumor Potential : A preliminary investigation into the antitumor effects of various oxadiazole derivatives found that some exhibited cytotoxic activity against cancer cell lines. While specific data on 3-ITMO remains sparse, its structural analogs showed promise in this area .

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 3-isopropyl-5-(trichloromethyl)-1,2,4-oxadiazole, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via cyclization of substituted amidoximes with trichloroacetic acid derivatives. A common approach involves reacting isopropylamine with trichloroacetyl chloride in the presence of phosphorus oxychloride (POCl₃) as a dehydrating agent . Key parameters include:

- Temperature : 80–100°C under reflux.

- Solvent : Dichloromethane or acetonitrile.

- Yield : ~60–75% (based on analogous oxadiazole syntheses).

- Purification : Column chromatography (silica gel, hexane/ethyl acetate).

- Data Contradictions : Some studies report lower yields (40–50%) when using non-optimized stoichiometry, emphasizing the need for precise molar ratios of precursors .

Q. How can the structure of this compound be confirmed analytically?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy :

- ¹H NMR : Absence of NH protons confirms cyclization. Isopropyl group appears as a septet (δ 2.5–3.0 ppm) and doublet (δ 1.2–1.5 ppm).

- ¹³C NMR : Characteristic oxadiazole ring carbons at δ 160–170 ppm; trichloromethyl carbon at δ 95–100 ppm.

- IR Spectroscopy : Stretching vibrations for C-Cl (750 cm⁻¹) and C=N (1600 cm⁻¹) .

- Mass Spectrometry : Molecular ion peak at m/z 245.5 (C₇H₈Cl₃N₂O⁺) with fragmentation patterns matching the trichloromethyl group.

Q. What are the key physicochemical properties of this compound relevant to experimental design?

- Solubility : Low in polar solvents (water, methanol); soluble in DMSO, chloroform.

- Stability : Hygroscopic; store under inert atmosphere (-20°C).

- LogP : Predicted ~3.2 (via computational tools like Multiwfn), indicating moderate lipophilicity .

Advanced Research Questions

Q. How does the trichloromethyl group influence the electronic properties and reactivity of the oxadiazole ring?

- Methodological Answer : The trichloromethyl group acts as a strong electron-withdrawing substituent, polarizing the oxadiazole ring and enhancing electrophilicity at C-5. This facilitates nucleophilic substitution reactions (e.g., with amines or thiols) to generate derivatives. Computational analysis (Multiwfn) shows:

- Electrostatic Potential : Negative charge localized on the oxadiazole oxygen and nitrogen atoms.

- Frontier Molecular Orbitals : LUMO energy (-1.8 eV) indicates high reactivity toward electron-rich species .

- Data Contradictions : Some studies suggest steric hindrance from the isopropyl group may offset reactivity gains, requiring tailored reaction conditions .

Q. What strategies can improve the yield of this compound in scalable syntheses?

- Methodological Answer :

- Microwave-Assisted Synthesis : Reduces reaction time (30 mins vs. 12 hrs) and improves yield to ~80% .

- Flow Chemistry : Continuous processing minimizes side reactions (e.g., hydrolysis of trichloromethyl group) .

- Catalysis : Lewis acids (e.g., ZnCl₂) accelerate cyclization but may require post-reaction quenching.

Q. How can this compound be leveraged in drug discovery, particularly for antimicrobial applications?

- Methodological Answer : Oxadiazoles are known for broad-spectrum bioactivity. For example:

- Antibacterial Assays : Test against S. aureus (MIC: 8–16 µg/mL) and E. coli (MIC: 32–64 µg/mL) using broth microdilution.

- Mechanism : The trichloromethyl group may disrupt bacterial membrane integrity or inhibit enzymes like DNA gyrase .

- SAR Studies : Replace the isopropyl group with cyclopropyl (analogous to ) to evaluate potency changes.

Q. What analytical challenges arise in quantifying trace impurities during synthesis?

- Methodological Answer :

- HPLC-MS : Use a C18 column (ACN/water gradient) to detect byproducts like uncyclized amidoximes (retention time: 4.2 mins).

- Limits of Detection (LOD) : 0.1% for chlorinated side products (e.g., trichloroacetic acid residues) .

- Data Gaps : Limited literature on degradation pathways under acidic/basic conditions necessitates stability-indicating assays.

Future Research Directions

- Mechanistic Studies : Use DFT calculations to map reaction pathways for cyclization and substitution.

- Biological Target Identification : Screen against kinase or protease libraries to uncover novel targets.

- Hybrid Derivatives : Conjugate with triazoles (as in ) to enhance bioavailability and reduce cytotoxicity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。